叔丁基4-甲基-4-(哌嗪-1-基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

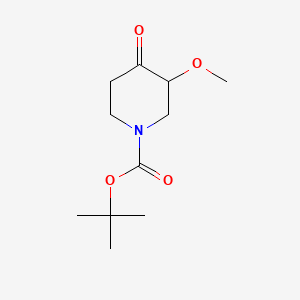

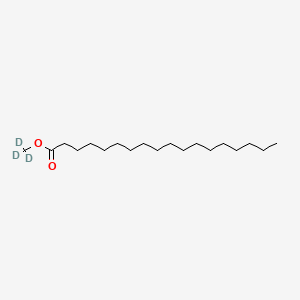

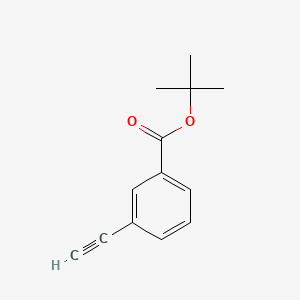

“Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H29N3O2/c1-15(2,3)20-14(19)18-7-5-13(6-8-18)17-11-9-16(4)10-12-17/h13H,5-12H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature .科学研究应用

合成和药物化学

叔丁基4-甲基-4-(哌嗪-1-基)哌啶-1-羧酸酯作为各种药理活性化合物的合成中的关键中间体。一个值得注意的应用是它在合成万德他尼中的作用,万德他尼是一种用于治疗某些癌症的治疗剂。该合成涉及多个步骤,包括取代、脱保护、甲基化、硝化、还原、环化、氯化和取代过程,展示了其在制药生产中的多功能性和商业价值 (米,2015)。

不对称合成中的手性亚磺酰胺

手性亚磺酰胺,如叔丁基亚磺酰胺,已成为胺及其衍生物立体选择性合成的黄金标准。它们提供了获得结构多样的 N-杂环的一般途径,这些杂环在天然产物和治疗剂中至关重要。这突出了类似结构(如叔丁基4-甲基-4-(哌嗪-1-基)哌啶-1-羧酸酯)在药物化学中合成具有治疗应用的化合物的重要性 (Philip 等人,2020)。

抗精神病药物中的药效团

该化合物的结构特征类似于芳基环烷基胺的药效团中发现的特征,而芳基环烷基胺是许多抗精神病药物的核心。对这些结构(包括叔丁基4-甲基-4-(哌嗪-1-基)哌啶-1-羧酸酯中的修饰)的研究,可以导致开发出针对 D2 样受体(精神疾病治疗中的关键靶点)具有更高效力和选择性的新药 (Sikazwe 等人,2009)。

抗分枝杆菌化合物

哌嗪,叔丁基4-甲基-4-(哌嗪-1-基)哌啶-1-羧酸酯中的一个结构基序,是抗分枝杆菌剂的关键组成部分。基于哌嗪的抗结核分子的综述突出了此类结构在对抗结核分枝杆菌(包括多药耐药菌株)中的潜力,强调了这种化学骨架在开发新型抗结核剂中的重要性 (Girase 等人,2020)。

DNA 小沟结合剂

与叔丁基4-甲基-4-(哌嗪-1-基)哌啶-1-羧酸酯在结构上相关的化合物,如 Hoechst 33258,已显示出与双链 B-DNA 小沟的强结合能力。这种相互作用对于各种生物和医学应用至关重要,包括染色体和细胞核染色,并为靶向 DNA 相互作用的药物设计提供了基础 (Issar & Kakkar,2013)。

安全和危害

未来方向

“Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate” and similar compounds are often used as linkers in the development of Proteolysis-Targeting Chimera (PROTAC) molecules . These molecules have the potential to be used in targeted protein degradation, a promising area of research in drug discovery .

作用机制

Target of Action

Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate is a complex organic compound that is often used as a linker in the development of Proteolysis-Targeting Chimera (PROTAC) molecules . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC molecules.

Mode of Action

This compound acts as a linker, connecting the protein-recruiting moiety and the E3 ligase-recruiting moiety in a PROTAC molecule . By doing so, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound indirectly influences various cellular processes that are regulated by these proteins.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded proteins. For example, if the target protein is a key regulator of a disease pathway, its degradation could potentially ameliorate the disease symptoms.

属性

IUPAC Name |

tert-butyl 4-methyl-4-piperazin-1-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)17-9-5-15(4,6-10-17)18-11-7-16-8-12-18/h16H,5-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPYGRQWAZUZHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674280 |

Source

|

| Record name | tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185064-24-7 |

Source

|

| Record name | tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)

![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)

![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)